(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Overview
Description
“®-1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9BrFN . It is also known by its CAS number 845930-79-2 .
Molecular Structure Analysis
The InChI code for “®-1-(4-Bromo-2-fluorophenyl)ethanamine” is 1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“®-1-(4-Bromo-2-fluorophenyl)ethanamine” has a molecular weight of 218.07 g/mol . The compound is a liquid at room temperature .Scientific Research Applications
- Specific Scientific Field: Doping Control in Sports .
- Summary of the Application: “®-1-(4-Bromo-2-fluorophenyl)ethanamine” is related to the carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA), which are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
- Methods of Application or Experimental Procedures: The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
- Results or Outcomes: Preliminary results showed that the metabolism of BA and DA differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
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Chemical Synthesis: “®-1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the CAS Number: 845930-79-2 . It is often used in chemical synthesis . The compound is stored in a dark place, sealed in dry, at 2-8°C .
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Molecular Modeling: This compound can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
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Chemical Synthesis: “®-1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the CAS Number: 845930-79-2 . It is often used in chemical synthesis . The compound is stored in a dark place, sealed in dry, at 2-8°C .
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Molecular Modeling: This compound can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
Safety And Hazards
properties
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFKIPSXUHGSH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582882 | |
Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine | |
CAS RN |
845930-79-2 | |
Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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